1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
. This compound features a spiro structure, which is a bicyclic system where two rings are connected through a single atom, in this case, a benzofuran and a piperidine ring.
Preparation Methods
The synthesis of 1’-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves several steps:
Halogenation Reaction: The initial step involves the halogenation of a precursor compound in the presence of an acid to introduce the bromine atom.
Cyclization: The halogenated intermediate undergoes a cyclization reaction to form the spiro structure.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1’-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium or copper compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug lead compound due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1’-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one exerts its effects involves interactions with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to 1’-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one include other benzofuran derivatives and spiro compounds. These compounds share structural similarities but differ in their functional groups and biological activities . For example:
Benzofuran derivatives: Compounds like 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones have been studied for their anticancer properties.
Spiro compounds: Other spiro compounds with different ring systems have been explored for their unique chemical and biological properties.
The uniqueness of 1’-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one lies in its specific combination of a benzofuran and piperidine ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1'-(2-bromobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-16-9-4-2-7-14(16)17(22)21-11-5-10-19(12-21)15-8-3-1-6-13(15)18(23)24-19/h1-4,6-9H,5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOZLICNJBKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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